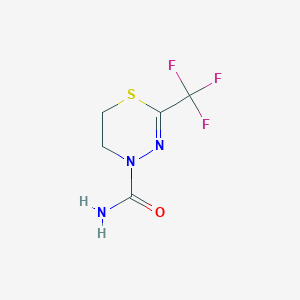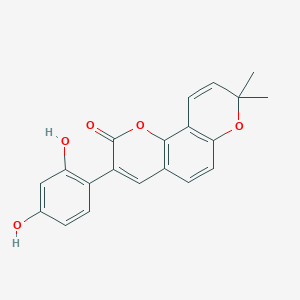
Kanzonol W
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kanzonol W is a member of the pyranoisoflavonoids class of organic compounds. These compounds are characterized by the presence of a pyran ring fused to the isoflavonoid skeleton.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol W involves the fusion of a pyran ring to the isoflavonoid skeleton. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing pyranoisoflavonoids typically involve cyclization reactions under acidic or basic conditions, using catalysts to facilitate the formation of the pyran ring.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to the limited research and application of this compound. Typically, industrial synthesis of similar compounds involves optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as chromatography for purification .
化学反応の分析
Types of Reactions: Kanzonol W, like other pyranoisoflavonoids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon, reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学的研究の応用
Chemistry: As a model compound for studying the reactivity and properties of pyranoisoflavonoids.
Biology: Investigating its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Exploring its potential therapeutic effects, particularly in traditional medicine formulations.
Industry: Potential use in the development of natural product-based pharmaceuticals or nutraceuticals.
作用機序
The mechanism of action of Kanzonol W involves its interaction with various molecular targets and pathways. For instance, it may exert antimicrobial effects by inhibiting the growth of bacteria and fungi through disruption of cell membrane integrity or inhibition of essential enzymes. Additionally, this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
類似化合物との比較
- Erythrinin B
- Glabrone
- Licoisoflavone B
- Licoisoflavone A
Comparison: Kanzonol W is unique among these compounds due to its specific structural features and potential biological activities. While all these compounds share the pyranoisoflavonoid skeleton, this compound’s distinct arrangement of functional groups may confer unique reactivity and biological properties .
特性
CAS番号 |
184584-82-5 |
|---|---|
分子式 |
C20H16O5 |
分子量 |
336.3 g/mol |
IUPAC名 |
3-(2,4-dihydroxyphenyl)-8,8-dimethylpyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-14-17(25-20)6-3-11-9-15(19(23)24-18(11)14)13-5-4-12(21)10-16(13)22/h3-10,21-22H,1-2H3 |
InChIキー |
VFIXONREXXFDQV-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)O)O)C |
melting_point |
110 - 112 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
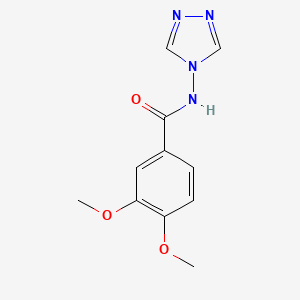


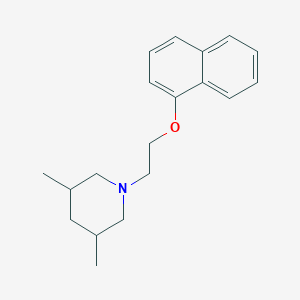
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)
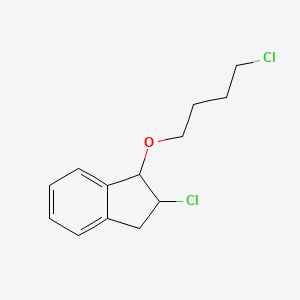

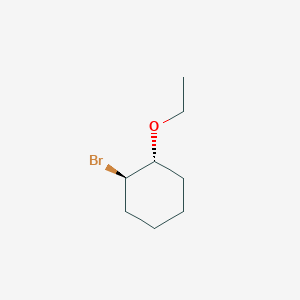
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

